Teludipine Hydrochloride
Overview
Description
Teludipine Hydrochloride is a lipophilic calcium channel blocker . It is used as a cardiovascular drug . Its molecular formula is C28H38N2O6. HCl and it has a molecular weight of 535.0721 .
Molecular Structure Analysis
The molecular structure of Teludipine Hydrochloride consists of a dihydropyridine ring, which is common in calcium channel blockers . The exact structure can be found in databases like KEGG .Physical And Chemical Properties Analysis
The physical and chemical properties of drugs are crucial for their absorption, distribution, metabolism, and excretion . Specific properties of Teludipine Hydrochloride, such as its acid dissociation constant, log P, and solubility, would be important for understanding its behavior in the body .Scientific Research Applications
Reversal of Multidrug Resistance in Cancer
Teludipine hydrochloride, specifically its enantiomers GR66234A and GR66235A, has been studied for its potential in reversing multidrug resistance (MDR) in cancer. Research conducted on cell lines displaying the MDR phenotype revealed that both enantiomers of teludipine are effective in reversing daunorubicin resistance, potentially more so than verapamil, a known MDR reversing agent. These findings suggest that teludipine hydrochloride could be useful in chemotherapy for MDR malignancies (Tolomeo et al., 1994).
Drug Repurposing for Neuroprotective Interventions
In a systematic review aiming to repurpose existing drugs for neuroprotective interventions, teludipine hydrochloride was identified among other candidate drugs. This suggests its potential application in treating neurodegenerative diseases like multiple sclerosis, although specific findings on teludipine hydrochloride were not detailed in the review (Vesterinen et al., 2015).
Treatment of Hepatitis B
While not directly involving teludipine hydrochloride, studies have examined the effectiveness of related compounds such as telbivudine in treating chronic hepatitis B. These studies showed that telbivudine provides a significant therapeutic response in hepatitis B treatment compared to lamivudine, with a better overall profile in terms of viral suppression and resistance (Liaw et al., 2009). This indicates a possible similar potential for teludipine hydrochloride in antiviral applications.
properties
IUPAC Name |
diethyl 2-[(dimethylamino)methyl]-6-methyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O6.ClH/c1-9-34-26(32)23-18(3)29-21(17-30(7)8)25(27(33)35-10-2)24(23)20-14-12-11-13-19(20)15-16-22(31)36-28(4,5)6;/h11-16,24,29H,9-10,17H2,1-8H3;1H/b16-15+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZCXIGDNRMWGI-GEEYTBSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39ClN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Teludipine Hydrochloride | |
CAS RN |
108700-03-4 | |
Record name | Teludipine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108700034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TELUDIPINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P6B96QLKN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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